2-(3,4-Dimethoxyphenyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one
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Overview
Description
2-(3,4-Dimethoxyphenyl)-1-{6-phenyl-2-azaspiro[33]heptan-2-yl}ethan-1-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one can be achieved through multiple synthetic routes. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of strong bases or acids to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe in biochemical assays to study enzyme interactions.
Industry: The compound can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Azaspiro[3.3]heptane hemioxalate
- 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione
Uniqueness
Compared to similar compounds, 2-(3,4-Dimethoxyphenyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one stands out due to its unique combination of phenyl and dimethoxyphenyl groups. This structural feature may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-25-19-9-8-16(10-20(19)26-2)11-21(24)23-14-22(15-23)12-18(13-22)17-6-4-3-5-7-17/h3-10,18H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMHAYPWXGAXTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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